

Technical Guide: Pramipexole Impurity 7-d10 for Research Applications

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Compound of Interest

Compound Name: Pramipexole impurity 7-d10

Cat. No.: B12422729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pramipexole Impurity 7-d10**, a critical reference standard for analytical and pharmacokinetic studies. The guide details its suppliers, availability, and relevant technical data to support research and drug development professionals in its acquisition and application.

Introduction to Pramipexole Impurity 7-d10

Pramipexole Impurity 7-d10 is a deuterium-labeled analog of Pramipexole Impurity 7. Its primary application is as an internal standard in analytical methodologies, particularly in mass spectrometry and liquid chromatography. The stable isotope labeling enhances the accuracy and precision of quantifying Pramipexole in biological samples, making it an invaluable tool for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Supplier and Availability

Pramipexole Impurity 7-d10 is available from specialized chemical suppliers. The following table summarizes the known suppliers and the available data on their offerings. Please note that pricing and stock levels are subject to change and require direct inquiry with the suppliers.

Supplier	Catalog Number	Available Quantities	Purity	Contact Information
Veeprho	DVE001258	Request a quote	High quality, specific percentage not listed	--INVALID-LINK--
MedChemExpress	HY-144146S1	Request a quote	Certificate of Analysis available upon request	--INVALID-LINK--

Experimental Protocols

While a specific, detailed synthesis protocol for **Pramipexole Impurity 7-d10** is not publicly available, the following sections outline general methodologies for the synthesis of Pramipexole and the analysis of its impurities, which can be adapted by skilled chemists.

General Synthesis Approach for Pramipexole Analogs

The synthesis of Pramipexole and its analogs often involves a multi-step process. A common route starts from a protected 4-aminocyclohexanone derivative. The synthesis generally proceeds through the following key transformations:

- Formation of the Tetrahydrobenzothiazole Ring: Reaction of an alpha-haloketone intermediate with thiourea.
- Introduction of the Propylamino Group: Reductive amination of the resulting diamine with propionaldehyde.
- Deuterium Labeling: The introduction of deuterium atoms can be achieved by using deuterated reagents at appropriate steps of the synthesis, such as employing a deuterated reducing agent or a deuterated propylating agent.

A detailed protocol for the synthesis of a non-deuterated Pramipexole impurity is described in the literature, which involves the reaction of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)

benzothiazole dihydrochloride monohydrate with formaldehyde in the presence of an appropriate solvent.

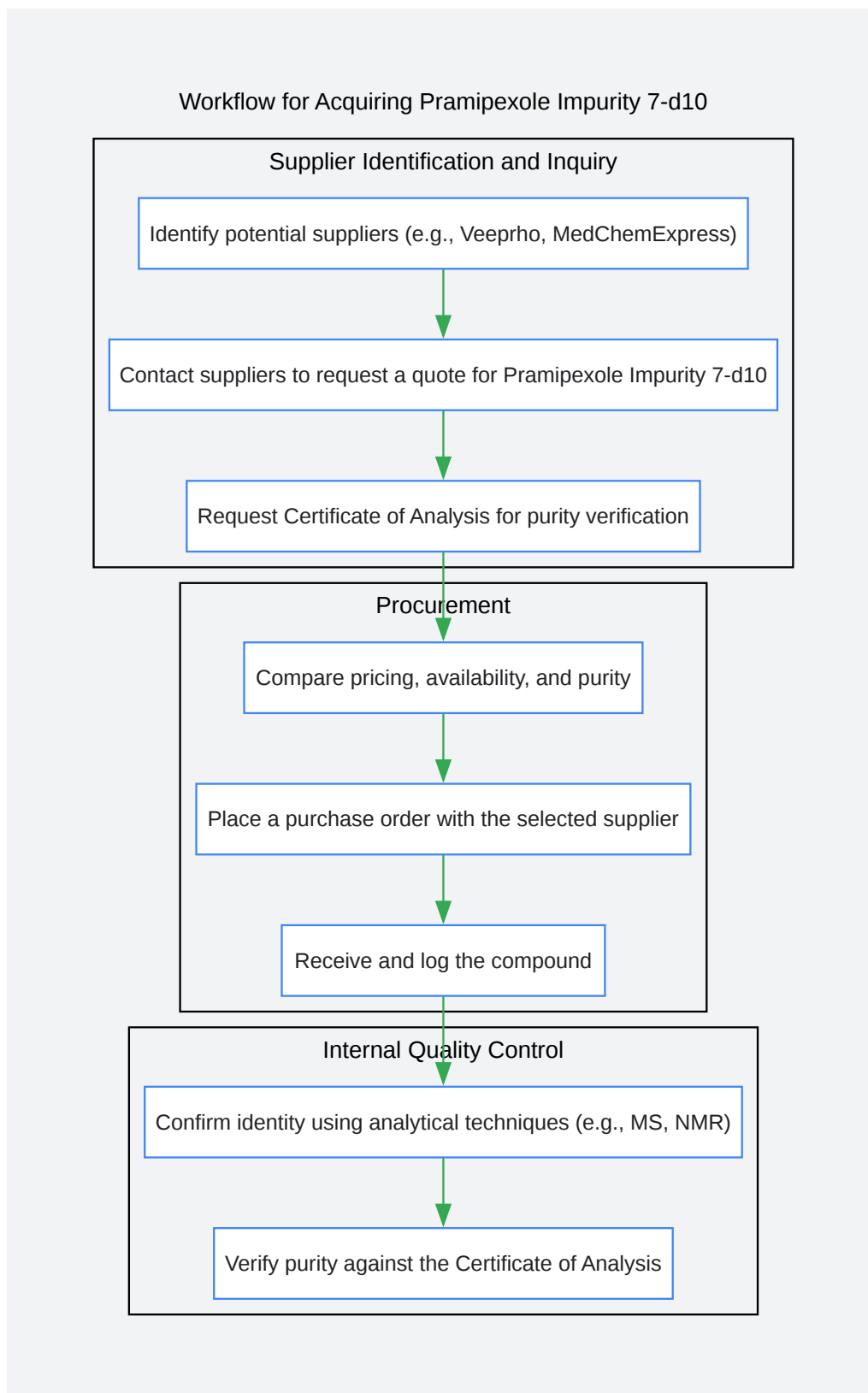
Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Pramipexole and its impurities. A general HPLC method for the determination of Pramipexole and its related substances is outlined below. This method can be optimized for the specific analysis of **Pramipexole Impurity 7-d10**.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 264 nm.
- Internal Standard: **Pramipexole Impurity 7-d10** would serve as the internal standard for the quantification of the non-labeled impurity.

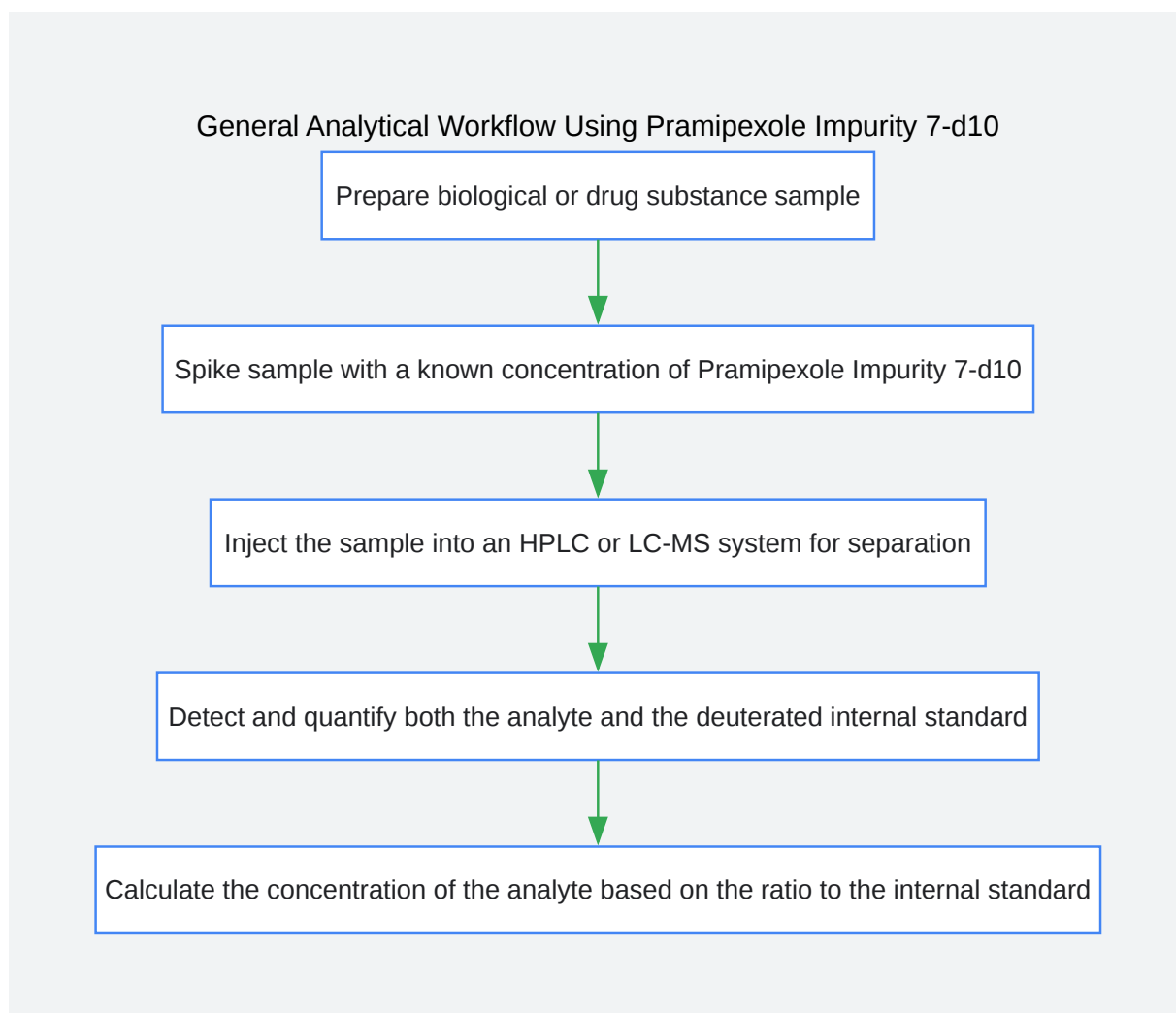
Visualized Workflows

The following diagrams illustrate the logical workflow for acquiring and utilizing **Pramipexole Impurity 7-d10**.



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Caption: Workflow for Acquiring **Pramipexole Impurity 7-d10**.



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Caption: Analytical Workflow with Internal Standard.

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